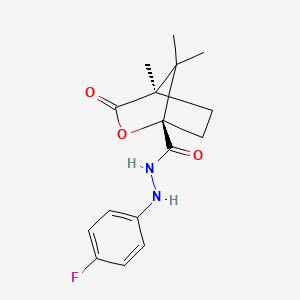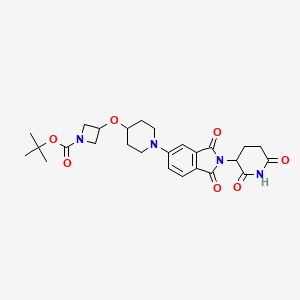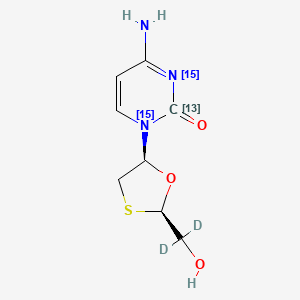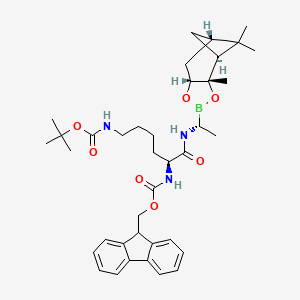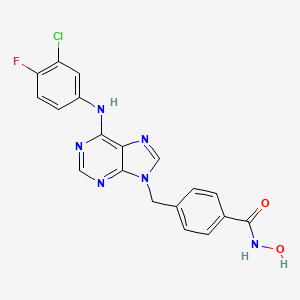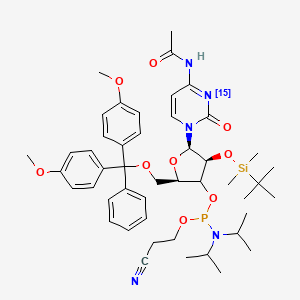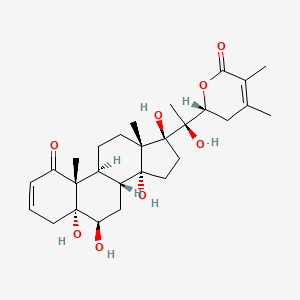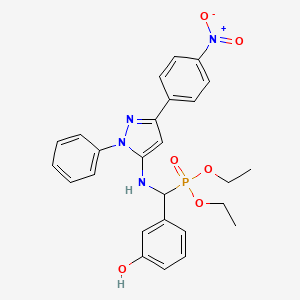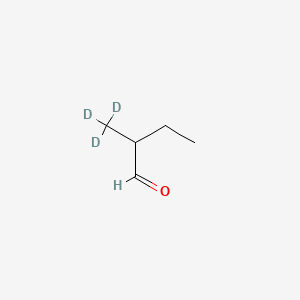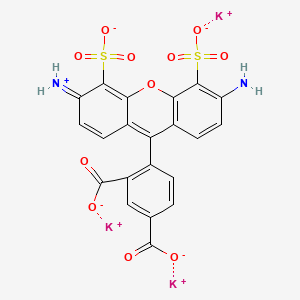
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is a compound that is labeled with carbon-13 and deuterium isotopes. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology. The compound is a derivative of Methyl 4-(2-hydroxyethyl)benzoate, with the isotopic labeling enhancing its utility as a tracer in various studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 typically involves the incorporation of carbon-13 and deuterium into the parent compound, Methyl 4-(2-hydroxyethyl)benzoate. The process generally includes the following steps:
Starting Material: The synthesis begins with the parent compound, Methyl 4-(2-hydroxyethyl)benzoate.
Isotopic Labeling: Carbon-13 and deuterium are introduced into the molecule through specific chemical reactions. This can involve the use of isotopically labeled reagents or catalysts.
Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic composition and purity.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale synthesis using automated systems. These systems are designed to handle the specific requirements of isotopic labeling, including the use of specialized reagents and stringent purification processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling
Wirkmechanismus
The mechanism of action of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 involves its role as a tracer. The isotopic labels (carbon-13 and deuterium) allow researchers to track the compound’s behavior in various systems. This can include monitoring its metabolic pathways, interaction with enzymes, and transformation into other compounds. The isotopic labeling does not significantly alter the compound’s chemical properties but provides a means to study its dynamics in detail .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(2-hydroxyethyl)benzoate: The parent compound without isotopic labeling.
Methyl 4-(2-hydroxyethyl)benzoate-13C6: Labeled with carbon-13 only.
Methyl 4-(2-hydroxyethyl)benzoate-d2: Labeled with deuterium only.
Uniqueness
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is unique due to its dual isotopic labeling with both carbon-13 and deuteriumThe combination of these isotopes provides a more comprehensive understanding of the compound’s dynamics compared to single isotopic labeling .
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
methyl 4-(1,2-dideuterio-2-hydroxyethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3/i2+1,3+1,4+1,5+1,6D,7D,8+1,9+1 |
InChI-Schlüssel |
KIDZPYBADRFBHD-SQNUSMPPSA-N |
Isomerische SMILES |
[2H]C([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)OC)C([2H])O |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


